molecular formula C10H13N3 B3345339 (1,2-Dimethyl-1H-benzo[D]imidazol-6-YL)methanamine CAS No. 1038387-95-9

(1,2-Dimethyl-1H-benzo[D]imidazol-6-YL)methanamine

Cat. No.: B3345339
CAS No.: 1038387-95-9
M. Wt: 175.23 g/mol
InChI Key: GIKKBNKHCLOZPS-UHFFFAOYSA-N
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Description

(1,2-Dimethyl-1H-benzo[d]imidazol-6-yl)methanamine ( 1038387-95-9) is a benzimidazole-based building block with a molecular formula of C10H13N3 and a molecular weight of 175.23 g/mol . This chemical features a methanamine functional group attached to a 1,2-dimethyl-benzimidazole core structure, making it a valuable intermediate in medicinal chemistry and drug discovery research. Its structure is closely related to other pharmacologically active benzimidazole derivatives, suggesting potential utility in the synthesis of compounds for various biological targets . Researchers employ this compound in the exploration of new therapeutic agents, particularly in developing molecules that may interact with enzymes or cellular receptors. Safety Note: This compound is classified with the signal word Danger and carries the hazard statement H314 , indicating it causes severe skin burns and eye damage . Researchers must handle it with extreme care, using appropriate personal protective equipment and following relevant precautionary statements (P280, P305+P351+P338, P310) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3-dimethylbenzimidazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-7-12-9-4-3-8(6-11)5-10(9)13(7)2/h3-5H,6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKKBNKHCLOZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601261914
Record name 1,2-Dimethyl-1H-benzimidazole-6-methanamine
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Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038387-95-9
Record name 1,2-Dimethyl-1H-benzimidazole-6-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1038387-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethyl-1H-benzimidazole-6-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1,2 Dimethyl 1h Benzo D Imidazol 6 Yl Methanamine

Elucidation of Classical and Novel Synthetic Routes to (1,2-Dimethyl-1H-benzo[D]imidazol-6-YL)methanamine

The construction of the this compound scaffold can be achieved through various synthetic strategies, which can be broadly categorized into regioselective functionalization of a pre-formed benzimidazole (B57391) core and convergent or divergent pathways.

Regioselective Functionalization Approaches

A common strategy in the synthesis of substituted benzimidazoles involves the direct functionalization of the benzimidazole nucleus. However, achieving regioselectivity, particularly at the 6-position, can be challenging due to the electronic nature of the heterocyclic ring system. Electrophilic substitution on the benzene (B151609) ring of benzimidazole is influenced by the directing effects of the fused imidazole (B134444) ring. Quantum-chemical studies on the nitration of benzimidazoles suggest that the 5- and 6-positions are susceptible to electrophilic attack. psu.edu

One plausible regioselective approach to this compound begins with the synthesis of 1,2-dimethyl-1H-benzimidazole. This can be accomplished through the condensation of N-methyl-o-phenylenediamine with acetic acid or its derivatives. Subsequent nitration of 1,2-dimethyl-1H-benzimidazole can yield a mixture of nitro-isomers, with the 5- and 6-nitro derivatives being prominent products. psu.edu Separation of the desired 1,2-dimethyl-6-nitro-1H-benzimidazole can be achieved using chromatographic techniques.

The nitro group then serves as a versatile handle for the introduction of the aminomethyl functionality. A typical reaction sequence involves the reduction of the nitro group to an amino group, followed by conversion to the target aminomethyl group.

StepReactionReagents and ConditionsProduct
1NitrationHNO₃/H₂SO₄1,2-Dimethyl-6-nitro-1H-benzimidazole
2ReductionSnCl₂/HCl or H₂/Pd-C6-Amino-1,2-dimethyl-1H-benzimidazole
3Conversion to AmideChloroacetyl chloride, then reduction with LiAlH₄This compound
or
3Cyanation (via Sandmeyer) and ReductionNaNO₂/HCl, then CuCN, followed by reduction with LiAlH₄ or H₂/Raney NiThis compound

Convergent and Divergent Synthetic Strategies

Convergent Synthesis:

A convergent approach involves the synthesis of key fragments of the target molecule separately, which are then combined in the final stages. For this compound, a convergent strategy would commence with a pre-functionalized o-phenylenediamine (B120857) derivative.

A potential starting material is N-methyl-4-nitro-1,2-phenylenediamine. wikipedia.org This intermediate can be synthesized from o-nitroaniline through methylation. rsc.org The cyclization of this substituted o-phenylenediamine with acetic anhydride (B1165640) would lead to the formation of 1,2-dimethyl-6-nitro-1H-benzimidazole. Subsequent reduction of the nitro group to an amine, followed by conversion to the aminomethyl group as described previously, completes the synthesis.

Divergent Synthesis:

A divergent strategy begins with a common intermediate that is subsequently elaborated into a variety of target molecules. In this context, 1,2-dimethyl-6-nitro-1H-benzimidazole can be considered a key divergent intermediate. Beyond its conversion to the target aminomethyl compound, the 6-amino-1,2-dimethyl-1H-benzimidazole precursor can be subjected to various other transformations to generate a library of 6-substituted derivatives.

Starting MaterialKey IntermediateTarget Molecule
N-methyl-4-nitro-1,2-phenylenediamine wikipedia.org1,2-Dimethyl-6-nitro-1H-benzimidazoleThis compound
1,2-Dimethyl-1H-benzimidazole1,2-Dimethyl-6-nitro-1H-benzimidazoleThis compound

Investigation of Reaction Mechanisms in the Synthesis of this compound

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and improving yields. The key mechanistic steps in the synthesis of this compound involve the formation of the benzimidazole ring and the introduction of the aminomethyl group.

Mechanistic Pathways of Benzimidazole Ring Formation

The formation of the benzimidazole ring from o-phenylenediamines and carboxylic acids or their derivatives generally proceeds through a condensation reaction followed by cyclization. acs.orgacs.org In the case of using N-methyl-o-phenylenediamine and acetic acid, the reaction is believed to initiate with the acylation of one of the amino groups of the diamine to form a monoacyl intermediate. acs.org This is followed by an intramolecular cyclization, where the remaining amino group attacks the carbonyl carbon of the acyl group. Subsequent dehydration leads to the formation of the imidazole ring.

The presence of an acid catalyst facilitates the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and promoting the initial acylation and subsequent cyclization steps.

Aminomethylation Reaction Mechanisms

The introduction of the aminomethyl group at the 6-position can be achieved through various methods, each with its own distinct mechanism.

One common method is the reduction of a nitrile group. If a 6-cyano-1,2-dimethyl-1H-benzimidazole intermediate is prepared, its reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation proceeds via the addition of hydride ions or hydrogen atoms across the carbon-nitrogen triple bond to form the primary amine.

Alternatively, a two-step process involving the formation of an amide followed by its reduction can be employed. The 6-amino-1,2-dimethyl-1H-benzimidazole can be acylated with chloroacetyl chloride to form a chloroacetamide derivative. This can then be converted to the corresponding aminoacetamide, which upon reduction with a reagent like LiAlH₄, yields the desired aminomethyl product.

A more direct approach is the reductive amination of a 1,2-dimethyl-1H-benzimidazole-6-carbaldehyde. This reaction involves the formation of an imine intermediate by the reaction of the aldehyde with an amine (e.g., ammonia (B1221849) or a protected amine), followed by in-situ reduction of the imine to the amine. chemistrysteps.comorgoreview.comchemistrysteps.comwikipedia.org The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine, which is then reduced by a suitable reducing agent such as sodium cyanoborohydride. chemistrysteps.comchemistrysteps.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org These principles can be applied to the synthesis of this compound to make the process more environmentally benign.

Several green approaches have been reported for the synthesis of benzimidazole derivatives in general. acs.orgchemistrysteps.comorgoreview.com These include the use of greener solvents, alternative energy sources, and catalytic methods.

Alternative Solvents and Catalysts:

Traditional benzimidazole synthesis often employs harsh acidic conditions and high temperatures. mdpi.com Greener alternatives include the use of water or deep eutectic solvents as the reaction medium. orgoreview.com The use of solid acid catalysts, which can be easily recovered and reused, also aligns with green chemistry principles. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the preparation of 1,2-disubstituted benzimidazoles. chemistrysteps.com

Atom Economy and Waste Reduction:

Convergent synthetic strategies generally offer better atom economy compared to linear syntheses. By building the molecule from key fragments, fewer steps are often required, leading to a reduction in waste generation. For the synthesis of the target compound, a convergent approach starting from a pre-functionalized o-phenylenediamine would be preferable from a green chemistry perspective.

The choice of reagents also plays a crucial role. For instance, in the reduction of the nitro group, catalytic hydrogenation with hydrogen gas over a palladium catalyst is a greener alternative to the use of stoichiometric reducing agents like tin(II) chloride, as the only byproduct is water.

Green Chemistry PrincipleApplication in Synthesis of this compound
Prevention Designing synthetic routes with fewer steps and higher yields to minimize waste.
Atom Economy Utilizing convergent synthesis to maximize the incorporation of starting materials into the final product.
Less Hazardous Chemical Syntheses Replacing hazardous reagents like strong acids with solid acid catalysts or employing milder reaction conditions.
Designing Safer Chemicals The target molecule itself is being investigated for its biological properties.
Safer Solvents and Auxiliaries Using water, deep eutectic solvents, or solvent-free conditions. orgoreview.com
Design for Energy Efficiency Employing microwave irradiation to reduce reaction times and energy consumption. chemistrysteps.com
Use of Renewable Feedstocks While not directly applicable to the core structure, this principle could be considered for peripheral substituents in related analogues.
Reduce Derivatives A convergent approach can minimize the need for protecting groups.
Catalysis Using recoverable and reusable catalysts for various steps, including ring formation and reductions.
Design for Degradation Not directly addressed in the synthetic methodology but is a consideration for the lifecycle of the compound.
Real-time analysis for Pollution Prevention In-process monitoring of reactions to optimize conditions and minimize byproduct formation.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and accidental releases.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Solvent-Free and Aqueous-Phase Syntheses

The principles of green chemistry encourage the reduction or elimination of volatile organic solvents, leading to the development of solvent-free and aqueous-phase reaction conditions. eprajournals.comchemmethod.com These approaches not only minimize environmental impact but can also simplify product isolation and improve reaction efficiency. nih.gov

Aqueous-Phase Synthesis: Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. nih.gov The synthesis of benzimidazoles in aqueous media typically involves the condensation of an o-phenylenediamine derivative with an aldehyde or carboxylic acid. ijrar.org For the target molecule, this could involve the reaction of a precursor like 4-(aminomethyl)-N¹-methylbenzene-1,2-diamine with acetic acid. The reaction can be promoted by organocatalysts such as L-proline, which are effective in aqueous environments and offer an inexpensive and green option. ijrar.org Another approach is a direct base-mediated intramolecular N-arylation in water, which avoids the need for any metal catalyst. nih.gov

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions represent a significant advancement in sustainable synthesis. eprajournals.com These reactions can be facilitated by microwave irradiation, which often leads to dramatically reduced reaction times and increased product yields. nih.gov A potential solvent-free synthesis of the this compound core could involve the condensation of the appropriate o-phenylenediamine and aldehyde on a solid support like alumina (B75360) or silica (B1680970), or by using grinding techniques. rsc.org The use of microwave assistance in the absence of a solvent has been shown to be highly effective for producing 1,2-disubstituted benzimidazoles with high selectivity and in excellent yields (86-99%) within minutes. nih.gov

Table 1: Comparison of Aqueous and Solvent-Free Methods for Benzimidazole Synthesis
MethodTypical ReactantsCatalyst/ConditionsAdvantagesReference
Aqueous-Phaseo-phenylenediamine, Aldehyde/Carboxylic AcidL-Proline, RefluxEnvironmentally benign, inexpensive, good yields. ijrar.org
Aqueous-PhaseN-(2-iodoaryl)benzamidineK₂CO₃, 100 °CTransition-metal-free, high atom economy. nih.gov
Solvent-Freeo-phenylenediamine, AldehydeMicrowave Irradiation, Er(OTf)₃ (1 mol%)Rapid (5-10 min), high yields (up to 99%), high selectivity. nih.gov
Solvent-Freeo-phenylenediamine, AldehydeGrinding, p-toluenesulfonic acidOperational simplicity, mild conditions, good yields. rsc.org
Solvent-Freeo-phenylenediamine, AldehydeH₂O₂/TiO₂ P25 nanoparticlesExcellent yields, reusable catalyst system. rsc.orgsemanticscholar.org

Sustainable Catalytic Methods for this compound Production

The use of catalysts is central to developing sustainable synthetic processes by enabling reactions under milder conditions, reducing waste, and allowing for catalyst reuse. mdpi.comnih.gov Heterogeneous catalysts, in particular, are advantageous as they can be easily separated from the reaction mixture and recycled. nih.gov

Nanocatalysts: A variety of metal and metal oxide nanoparticles have been employed for the synthesis of benzimidazoles. semanticscholar.org Catalysts such as CuO, nano-Fe₂O₃, and ZnO nanoparticles have demonstrated high efficiency for the condensation of o-phenylenediamines and aldehydes under mild, often aqueous or solvent-free, conditions. semanticscholar.org For instance, a nano-Fe₂O₃ catalyst (10 mol%) has been used in an aqueous medium, offering short reaction times and catalyst recyclability. semanticscholar.org Similarly, CuO nanoparticles have been used under solvent-free conditions, with the catalyst being reusable for multiple runs without significant loss of activity. semanticscholar.org

Photocatalysis: Photocatalytic methods offer a highly sustainable route by utilizing light energy to drive chemical reactions. cnr.it A one-pot synthesis of benzimidazoles has been reported using a Pt/TiO₂ photocatalyst. This system facilitates the dehydrogenation of an alcohol to produce the necessary aldehyde in situ, which then condenses with the o-phenylenediamine derivative. cnr.it This tandem process, starting from a nitro compound and ethanol (B145695), leverages photocatalysis for both the reduction of the nitro group and the generation of the aldehyde for cyclization, highlighting a sophisticated, energy-efficient pathway. cnr.it

Table 2: Overview of Sustainable Catalysts for Benzimidazole Synthesis
Catalyst SystemReaction TypeKey FeaturesReference
Erbium triflate (Er(OTf)₃)CondensationRecyclable Lewis acid, effective in water or under microwave conditions. mdpi.com
Zinc Boron Nitride (Zn-BNT)CondensationHeterogeneous catalyst, reusable up to eight times, microwave-assisted. nih.gov
CuO NanoparticlesCondensationSolvent-free conditions, catalyst reusable for eight runs. semanticscholar.org
Nano-Fe₂O₃CondensationAqueous medium, short reaction times, recyclable. semanticscholar.org
Pt/TiO₂Photocatalytic Tandem ReactionUses light energy, in-situ aldehyde generation from alcohol. cnr.it

Chemo- and Regioselectivity in the Preparation of this compound Derivatives

Achieving the specific substitution pattern of this compound—with methyl groups at N-1 and C-2, and a methanamine group at C-6—requires precise control over chemo- and regioselectivity.

Regioselectivity: The primary challenge is directing substituents to their intended positions on the benzimidazole scaffold.

C-6 Substitution: The methanamine group at position 6 is typically introduced by starting with a pre-functionalized benzene ring. A common strategy involves using a 4-substituted-1,2-diaminobenzene. For instance, synthesis could begin with 3,4-diaminobenzonitrile, which fixes the substituent at the desired carbon. The nitrile group can then be reduced to the aminomethyl group at a later stage.

N-1 and C-2 Substitution: For 1,2-disubstituted benzimidazoles, regioselectivity can be difficult. A common method is the condensation of an N-substituted o-phenylenediamine with an aldehyde, followed by cyclization. However, if starting with an unsubstituted diamine, N-alkylation after ring formation can lead to a mixture of N-1 and N-3 isomers if the benzimidazole is asymmetric. A regiospecific synthesis has been developed using a copper-catalyzed tandem amination reaction between 1,2-differentiated dihaloarenes and N-substituted amidines, which provides exceptional control over the final regiochemical outcome. researchgate.net Another strategy involves a stepwise approach: formation of the 2-methylbenzimidazole, followed by a directed N-methylation.

Chemoselectivity: This involves selectively reacting one functional group while leaving others intact. During the synthesis of the target molecule, the aminomethyl group at C-6 is a potential site for side reactions. To ensure chemoselectivity, this group may be introduced in a protected form (e.g., as a nitrile or a Boc-protected amine) or generated in the final step of the synthesis. For example, the condensation and methylation steps to form the 1,2-dimethylbenzimidazole (B1296689) core could be performed on a nitrile-substituted precursor, followed by the reduction of the nitrile to the primary amine as the final step.

Synthesis of Deuterated and Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are invaluable tools in mechanistic studies, metabolism research, and as internal standards in quantitative analysis. The synthesis of deuterated this compound can be achieved by incorporating deuterium (B1214612) at specific sites.

Labeling Strategies:

Aromatic Ring Labeling: The benzene portion of the benzimidazole ring can be deuterated by starting with a labeled precursor. For example, 1,2-phenylenediamine can be exhaustively deuterated by heating it in an acidic D₂O medium, leading to a tetradeuterated analog that can be carried through the synthetic sequence. researchgate.net

Methyl Group Labeling: The methyl groups at the N-1 and C-2 positions can be labeled using deuterated reagents. The C-2 methyl group can be introduced via condensation with deuterated acetic acid (CD₃COOD). The N-1 methyl group can be installed using a deuterated methylating agent, such as iodomethane-d₃ (CD₃I).

Methanamine Group Labeling: The methylene (B1212753) bridge of the C-6 methanamine group can be deuterated. If this group is formed by the reduction of a nitrile, a deuterium source like lithium aluminum deuteride (B1239839) (LiAlD₄) can be used.

Multicomponent Reactions: General methodologies for deuterium labeling include the use of deuterated reagents in multicomponent reactions. For instance, [D₁]-aldehydes or [D₂]-isonitriles can be used to incorporate deuterium into complex molecules in a single step. beilstein-journals.orgcolab.ws

Table 3: Strategies for Deuterium Labeling of this compound
Position of LabelLabeling Reagent/MethodPrecursorReference
Aromatic Ring (C4, C5, C7)Acid-catalyzed H/D exchange in D₂O4-substituted-1,2-phenylenediamine researchgate.net
C-2 Methyl Group (-CD₃)Acetic acid-d₄ (CD₃COOD)Substituted o-phenylenediamine beilstein-journals.org
N-1 Methyl Group (-CD₃)Iodomethane-d₃ (CD₃I)6-(aminomethyl)-2-methyl-1H-benzo[d]imidazole beilstein-journals.org
C-6 Methylene Group (-CD₂NH₂)Lithium aluminum deuteride (LiAlD₄)6-cyano-1,2-dimethyl-1H-benzo[d]imidazole colab.ws

Chemical Reactivity and Derivatization Strategies for 1,2 Dimethyl 1h Benzo D Imidazol 6 Yl Methanamine

Amine Reactivity in (1,2-Dimethyl-1H-benzo[D]imidazol-6-YL)methanamine

The primary aminomethyl group attached to the 6-position of the benzimidazole (B57391) ring is a key site for chemical modification. Its nucleophilic nature drives its participation in numerous reactions.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily attacking electrophilic centers.

Acylation: In nucleophilic acyl substitution, the amine reacts with acylating agents such as acid chlorides, anhydrides, or esters to form stable amide derivatives. This reaction is fundamental in peptide synthesis and for modifying the electronic properties of the amine group. For instance, reaction with acetyl chloride in the presence of a base would yield the corresponding acetamide. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

Alkylation: The amine can also undergo nucleophilic alkylation with alkyl halides or other alkylating agents. This reaction can lead to the formation of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent. Mono-alkylation is often favored to preserve some N-H reactivity, while exhaustive alkylation can be achieved with excess alkylating agent and a strong base. google.com

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl ChlorideN-((1,2-dimethyl-1H-benzo[d]imidazol-6-yl)methyl)acetamide
AcylationBenzoic Anhydride (B1165640)N-((1,2-dimethyl-1H-benzo[d]imidazol-6-yl)methyl)benzamide
AlkylationMethyl Iodide(1,2-Dimethyl-1H-benzo[d]imidazol-6-yl)-N-methylmethanamine
AlkylationBenzyl BromideN-Benzyl-(1,2-dimethyl-1H-benzo[d]imidazol-6-yl)methanamine

This table presents potential reactions based on the general reactivity of primary amines.

The primary amine of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. redalyc.org This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the final imine product. mdpi.com The formation of the C=N double bond is a versatile method for creating new C-N linkages and has been utilized in the synthesis of various heterocyclic systems and compounds with specific biological activities. redalyc.orgresearchgate.net

The reaction is reversible and often driven to completion by removing the water formed during the reaction. The stability of the resulting imine can vary depending on the nature of the substituent on the carbonyl compound. Aromatic aldehydes, for example, tend to form more stable, conjugated Schiff bases. ijrpc.com

Carbonyl ReactantProduct (Imine/Schiff Base)
Benzaldehyde(E)-N-benzylidene-1-(1,2-dimethyl-1H-benzo[d]imidazol-6-yl)methanamine
AcetoneN-((1,2-dimethyl-1H-benzo[d]imidazol-6-yl)methyl)propan-2-imine
4-Hydroxybenzaldehyde4-(((1,2-dimethyl-1H-benzo[d]imidazol-6-yl)methylimino)methyl)phenol

This table illustrates representative condensation reactions and the resulting imine products.

Benzimidazole Ring Functionalization

The benzimidazole core itself offers multiple positions for further functionalization, including the benzene (B151609) ring and the nitrogen atoms of the imidazole (B134444) moiety.

The benzimidazole ring system is susceptible to electrophilic attack. globalresearchonline.net In the case of this compound, the positions available for electrophilic aromatic substitution are C4, C5, and C7 on the benzene portion of the ring. The directing effects of the existing substituents—the fused dimethylated imidazole ring and the aminomethyl group at C6—will influence the regioselectivity of the substitution. The imidazole ring generally acts as an activating group, while the aminomethyl group is also an ortho-, para-director. Therefore, electrophilic substitution is predicted to occur preferentially at the C5 and C7 positions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. researchgate.net For the benzimidazole core, this typically requires prior halogenation (e.g., bromination or iodination) at one of the available carbon positions (C4, C5, or C7). Once a halo-benzimidazole derivative is obtained, it can serve as a substrate in various cross-coupling reactions.

Palladium-catalyzed reactions are particularly prominent. researchgate.net

Suzuki-Miyaura Coupling: Reaction of a halo-benzimidazole with an organoboron reagent (e.g., arylboronic acid) to form a biaryl system. researchgate.netlookchem.com

Heck Coupling: Reaction with an alkene to introduce a vinyl group.

Sonogashira Coupling: Reaction with a terminal alkyne to form an alkynylated benzimidazole. researchgate.net

Buchwald-Hartwig Amination: Reaction with an amine to form an amino-substituted benzimidazole.

Copper and iron-catalyzed cross-coupling reactions are also widely used for the functionalization of benzimidazole scaffolds. nih.govacs.org These methods provide powerful tools for the late-stage functionalization of the molecule, allowing for the introduction of diverse structural motifs. researchgate.net

Reaction NameCoupling Partner ExampleMetal CatalystResulting Functional Group
Suzuki-MiyauraPhenylboronic acidPalladium(0)Phenyl
HeckStyrenePalladium(0)Styryl
SonogashiraPhenylacetylenePalladium(0)/Copper(I)Phenylethynyl
Buchwald-HartwigAnilinePalladium(0)Phenylamino

This table summarizes common cross-coupling reactions applicable to a halogenated this compound core.

In this compound, the N-1 position of the imidazole ring is already substituted with a methyl group. The remaining nitrogen, N-3, is a pyridine-type nitrogen and is generally less nucleophilic. However, it can still undergo reactions under certain conditions.

N-Alkylation: Further alkylation at the N-3 position would result in the formation of a cationic benzimidazolium salt. This reaction typically requires a more reactive alkylating agent (e.g., methyl triflate or methyl iodide) and may require heating. The formation of these ionic liquids or salts can significantly alter the physical properties of the parent molecule, such as its solubility. beilstein-journals.orgscispace.com

N-Acylation: Acylation at the N-3 position is also possible, leading to the formation of an acylium cation. However, direct acylation of the imidazole nitrogen is less common than C-acylation or acylation of the exocyclic amine. N-acylation of benzimidazoles, particularly at an unsubstituted nitrogen, can be achieved using acyl chlorides or anhydrides, often in the presence of a base. nih.govresearchgate.net For the N-1, N-2-disubstituted system, this transformation would be more challenging and would result in a charged species.

Synthesis of Analogues and Derivatives of this compound for Structural Diversification

The structural diversification of this compound can be achieved by targeting its three main components: the primary aminomethyl group, the aromatic benzene ring, and the C2-methyl group. The primary amine is the most reactive site for derivatization.

Modifications at the Aminomethyl Group: The primary amine is nucleophilic and readily undergoes reactions with various electrophiles. lamission.edu Common derivatizations include:

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields stable amide derivatives. This is a fundamental method for introducing a vast range of substituents. frontiersin.org

Sulfonylation: Treatment with sulfonyl chlorides produces sulfonamides.

Alkylation: Reaction with alkyl halides can lead to secondary and tertiary amines, although controlling the degree of alkylation can be challenging.

Reductive Amination: Condensation with aldehydes or ketones forms an intermediate imine, which is then reduced (e.g., with sodium borohydride) to furnish secondary or tertiary amines. frontiersin.org

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively.

Modifications at the Benzimidazole Ring:

Electrophilic Aromatic Substitution: The benzene portion of the benzimidazole ring can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the fused imidazole ring and the existing substituents would influence the position of substitution (likely C4, C5, or C7).

C2-Position Functionalization: While the target molecule has a methyl group at the C2 position, related benzimidazoles can be functionalized at this site. For instance, methods for the enantioselective C2-allylation of benzimidazoles have been developed, showcasing the potential for introducing complex, chiral substituents. nih.gov

The following table summarizes common synthetic strategies for derivatizing the core structure.

Reaction TypeReagents & ConditionsFunctional Group ModifiedDerivative FormedReference Example
AmidationCarboxylic Acid, Coupling Agent (e.g., TBTU, DIEA), DMFAminomethyl (-CH₂NH₂)Amide (-CH₂NHCOR)Synthesis of benzimidazole-amide hybrids. koreascience.kr
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)Aminomethyl (-CH₂NH₂)Secondary/Tertiary Amine (-CH₂NHR, -CH₂NR₂)Common strategy for amine modification. frontiersin.org
N-AlkylationAlkyl Halide, Base (e.g., K₂CO₃), AcetoneBenzimidazole N-H (for analogues)N-Alkyl BenzimidazoleAlkylation of benzimidazole derivatives. derpharmachemica.com
Cyclocondensationo-Phenylenediamine (B120857), Carboxylic Acid, High Temperature/Acid CatalystCore Synthesis2-Substituted BenzimidazoleClassic benzimidazole synthesis. nih.govepa.gov
C-C Coupling (Sonogashira)Terminal Alkyne, Pd/Cu Catalyst, BaseAryl Halide (on benzimidazole ring)Aryl-Alkynyl BenzimidazoleIncorporation of acetylene (B1199291) linkages. derpharmachemica.com

Development of Linker Strategies Utilizing the this compound Moiety

The aminomethyl group is an ideal attachment point for linkers, enabling the connection of the benzimidazole scaffold to other molecules, such as pharmacophores, reporter tags, or solid supports. The choice of linker chemistry dictates the stability, length, and flexibility of the resulting conjugate.

Amide Linkers: The formation of a chemically stable amide bond is one of the most common linker strategies. The reaction between the primary amine of the benzimidazole moiety and a carboxylic acid on a payload molecule (or a bifunctional linker) is typically facilitated by standard peptide coupling reagents. nih.gov

Triazole Linkers: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can be used to form a highly stable 1,2,3-triazole linker. This requires initial modification of the aminomethyl group into either an azide (B81097) or a terminal alkyne, which can then be reacted with a corresponding alkyne- or azide-functionalized partner molecule. This strategy has been used to create benzimidazole/1,2,3-triazole hybrids. frontiersin.org

Ether or Thioether Linkers: While less direct, the amine can be converted to a leaving group (e.g., via diazotization) or a hydroxyl group, which can then be used to form ether linkages. More commonly, the amine could be used to introduce a thiol-reactive handle for subsequent thioether formation.

The table below outlines several linker strategies originating from the aminomethyl group.

Linkage TypeReaction ChemistryKey ReagentsResulting LinkerReference Example
AmideAcylation / Amide CouplingActivated Carboxylic Acid (e.g., NHS ester) or Coupling Agents (HATU, EDC)-CH₂-NH-CO-Amide-based linkers are common in drug design. nih.gov
UreaReaction with IsocyanateR-N=C=O-CH₂-NH-CO-NH-Standard reaction for primary amines. nih.gov
1,2,3-TriazoleAzide-Alkyne Cycloaddition (Click Chemistry)Cu(I) catalyst, Azide and Alkyne partners-CH₂-(N₃CH₂)- (triazole ring)Used in creating benzimidazole-triazole hybrids. frontiersin.org
Secondary AmineReductive AminationAldehyde, NaBH₃CN-CH₂-NH-CH₂-Forms a flexible, stable amine linker. frontiersin.org

Bioconjugation and Chemoselective Modification of this compound

Bioconjugation involves the covalent attachment of a molecule to a biomolecule, such as a protein or peptide. The primary amine of this compound is a prime target for such modifications, mimicking the reactivity of the ε-amino group of lysine (B10760008) residues in proteins. nih.govcreative-biolabs.com

Chemoselectivity: Achieving chemoselective modification requires reagents and conditions that specifically target the primary amine without reacting with other nucleophilic functional groups that may be present on a biomolecule (e.g., thiols from cysteine, hydroxyls from serine/threonine). researchgate.net

pH Control: The reactivity of amines is highly pH-dependent. The primary amine of the title compound is expected to be more basic (higher pKa) than an aromatic amine but less basic than the ε-amino group of lysine (pKa ~10.5). By performing reactions at a pH between the pKa values of two different amine groups, one can be protonated and non-nucleophilic while the other remains free to react, enabling selective modification. nih.govmdpi.com

Amine-Specific Reagents: The most common approach for amine bioconjugation is acylation using N-hydroxysuccinimide (NHS) esters. NHS esters react efficiently with unprotonated primary amines in aqueous media (typically at pH 7.5-8.5) to form stable amide bonds, with a low cross-reactivity towards other amino acid side chains. nih.govresearchgate.net Other reagents include isothiocyanates, which react with amines to form stable thiourea linkages. nih.gov

Common Bioconjugation Reactions:

Reaction with NHS Esters: This is the most widely used method for labeling proteins and other biomolecules with small molecules, fluorophores, or biotin. researchgate.net

Reaction with Isothiocyanates: Reagents like fluorescein (B123965) isothiocyanate (FITC) react specifically with primary amines.

Reductive Amination: Aldehydes can be introduced onto biomolecules, which then react selectively with the aminomethyl group to form an imine that is subsequently reduced to a stable secondary amine linkage. creative-biolabs.comfrontiersin.org

This table summarizes key bioconjugation methods targeting primary amines.

Reagent ClassReactive GroupTarget Functional GroupResulting Covalent BondTypical Reaction pH
N-Hydroxysuccinimide (NHS) EstersActivated EsterPrimary Amine (-NH₂)Amide7.5 - 8.5
Isothiocyanates-N=C=SPrimary Amine (-NH₂)Thiourea9.0 - 10.0
Aldehydes/Ketones-CHO / >C=OPrimary Amine (-NH₂)Secondary Amine (post-reduction)~6.0 - 9.0
Acid Anhydrides-(CO)O(CO)-Primary Amine (-NH₂)Amide8.0 - 9.5

Advanced Spectroscopic and Analytical Characterization of 1,2 Dimethyl 1h Benzo D Imidazol 6 Yl Methanamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural verification of complex organic molecules like (1,2-Dimethyl-1H-benzo[d]imidazol-6-yl)methanamine. It provides detailed information about the carbon-hydrogen framework and the chemical environment of each nucleus.

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the N-methyl and C-methyl groups, and the aminomethyl (-CH₂NH₂) moiety. The aromatic region would likely display an AX system for protons H-4 and H-5 and a singlet for H-7, reflecting the substitution pattern. The N-methyl and C-methyl groups are expected to appear as sharp singlets in the aliphatic region, while the benzylic CH₂ protons would appear as a singlet, and the NH₂ protons as a broad singlet, which may exchange with D₂O.

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for all ten carbon atoms in the molecule. The quaternary carbons of the imidazole (B134444) ring (C-2, C-3a, C-7a) and the substituted aromatic carbon (C-6) would be identifiable, along with the protonated aromatic carbons and the aliphatic methyl and methylene (B1212753) carbons. arabjchem.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

PositionPredicted ¹H δ (ppm)Predicted MultiplicityPredicted ¹³C δ (ppm)
N1-CH₃~3.7s~31.0
C2-CH₃~2.6s~14.0
C2--~153.0
C3a--~142.0
C4~7.6d~119.5
C5~7.1d~122.0
C6--~135.0
C7~7.4s~109.0
C7a--~136.0
6-CH₂~3.9s~45.0
-NH₂~1.6br s-

Multidimensional NMR Techniques for Structural Elucidation (e.g., COSY, HMQC, HMBC, NOESY)

To unambiguously assign the predicted chemical shifts, a suite of two-dimensional (2D) NMR experiments would be employed. ugm.ac.id

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between adjacent aromatic protons, primarily showing a cross-peak between H-4 and H-5.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and the carbons they are attached to. It would link the signals at ~7.6 ppm to ~119.5 ppm (H-4 to C-4), ~7.1 ppm to ~122.0 ppm (H-5 to C-5), ~7.4 ppm to ~109.0 ppm (H-7 to C-7), and the methyl and methylene proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals two- and three-bond correlations between protons and carbons, which is crucial for piecing together the molecular structure. Key expected correlations include:

N1-CH₃ protons to C-2 and C-7a.

C2-CH₃ protons to C-2 and C-3a.

H-7 to C-6, C-5, and C-3a.

6-CH₂ protons to C-5, C-6, and C-7.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. Important NOE cross-peaks would be expected between:

The N1-CH₃ protons and the H-7 proton.

The 6-CH₂ protons and the H-5 and H-7 protons.

The C2-CH₃ protons and the N1-CH₃ protons.

Solid-State NMR for Polymorphic Studies

Solid-state NMR (SSNMR), particularly ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CPMAS) NMR, is a valuable technique for studying the structure of materials in the solid phase. beilstein-journals.orgnih.gov For this compound, SSNMR could be used to investigate polymorphism. Different crystalline forms (polymorphs) would exhibit distinct chemical shifts due to variations in molecular packing and intermolecular interactions, such as hydrogen bonding involving the aminomethyl group. researchgate.net While tautomerism is blocked by N-methylation in this compound, SSNMR would still be sensitive to conformational differences between molecules in an asymmetric unit cell or in different polymorphs. nih.gov

X-ray Crystallography for Definitive Structural Determination and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and details of intermolecular interactions in the solid state. Although a crystal structure for this compound is not publicly available, its key structural features can be predicted.

The benzimidazole (B57391) ring system is expected to be essentially planar. mdpi.com The aminomethyl group's nitrogen atom would act as a hydrogen bond donor, while the imidazole nitrogen at the 3-position would be a hydrogen bond acceptor. This functionality allows for the formation of robust intermolecular hydrogen bonds (N-H···N), potentially leading to the assembly of dimers or one-dimensional chains within the crystal lattice, significantly influencing the material's physical properties. mdpi.com

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis (e.g., High-Resolution MS, MS/MS)

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): For this compound (C₁₀H₁₃N₃), HRMS would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The expected [M+H]⁺ ion would have a calculated m/z of 176.1182.

Fragmentation Analysis (MS/MS): Electron Impact (EI) or tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation pathways. The fragmentation of benzimidazoles is well-studied and typically involves cleavages that maintain the stable aromatic core. journalijdr.comresearchgate.net A plausible fragmentation pathway for this compound would involve:

Benzylic cleavage: Loss of an amino radical (•NH₂) to form a highly stable ion at m/z 159.

Alpha-cleavage: Loss of the entire aminomethyl group (•CH₂NH₂) to produce the 1,2-dimethylbenzimidazole (B1296689) cation at m/z 145.

Loss of a methyl radical: Ejection of a methyl radical from the molecular ion to yield an ion at m/z 160.

Table 2: Predicted Mass Spectrometry Fragments

Predicted m/zProposed Fragment IonFormula
175[M]⁺[C₁₀H₁₃N₃]⁺
176[M+H]⁺[C₁₀H₁₄N₃]⁺
160[M-CH₃]⁺[C₉H₁₀N₃]⁺
159[M-NH₂]⁺[C₁₀H₁₁N₂]⁺
145[M-CH₂NH₂]⁺[C₉H₉N₂]⁺

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands. The primary amine group (-NH₂) would exhibit symmetric and asymmetric N-H stretching vibrations in the 3300-3500 cm⁻¹ region and a scissoring vibration around 1600 cm⁻¹. Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups would be observed just below 3000 cm⁻¹. The benzimidazole ring itself would produce a series of characteristic C=N and C=C stretching vibrations between 1450 and 1620 cm⁻¹. chemicalbook.com Raman spectroscopy would provide complementary data, often showing strong signals for the symmetric vibrations of the aromatic ring.

Table 3: Predicted Characteristic Vibrational Frequencies

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3300-3500N-H stretch (asymmetric & symmetric)Primary Amine
3000-3100C-H stretchAromatic
2850-2960C-H stretchAliphatic (CH₃, CH₂)
1580-1620N-H bend (scissoring)Primary Amine
1450-1620C=N and C=C stretchBenzimidazole Ring
1350-1450C-H bendAliphatic (CH₃, CH₂)
700-900C-H bend (out-of-plane)Aromatic

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions and photophysical properties of a molecule. Benzimidazole derivatives are known to absorb UV radiation due to π→π* transitions within the aromatic system. orientjchem.org

For this compound, the UV-Vis spectrum in a solvent like ethanol (B145695) or methanol (B129727) is expected to show two main absorption bands, characteristic of the benzimidazole chromophore. These bands are typically found around 240-250 nm and 270-290 nm. chemicalbook.com The presence of the electron-donating aminomethyl group may cause a slight red-shift (bathochromic shift) of these absorption maxima compared to the unsubstituted 1,2-dimethylbenzimidazole.

Many benzimidazole derivatives are also fluorescent. Upon excitation at its absorption maximum, the compound may exhibit fluorescence emission at a longer wavelength (Stokes shift). The fluorescence properties can be sensitive to the solvent polarity and pH, particularly due to the presence of the basic amine group.

Chiroptical Spectroscopy of Chiral this compound Derivatives (e.g., ECD, VCD)

Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are indispensable tools for the unambiguous determination of the absolute configuration and conformational analysis of chiral molecules in solution. rsc.orgencyclopedia.pub While specific chiroptical studies on chiral derivatives of this compound are not extensively documented in current literature, the principles of ECD and VCD provide a robust framework for their potential stereochemical elucidation.

The introduction of a stereogenic center to the this compound scaffold would render its derivatives optically active. Such chirality could be introduced, for example, by substitution at the methanamine carbon, creating a stereocenter. The resulting enantiomers would be indistinguishable by conventional spectroscopic methods like NMR or mass spectrometry but would produce mirror-image ECD and VCD spectra. nih.gov

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions within a chiral molecule. tandfonline.comsmoldyn.org For a chiral derivative of this compound, the benzimidazole ring system acts as a chromophore. The electronic transitions associated with this aromatic system would become chiroptically active upon the introduction of a chiral center, giving rise to a characteristic ECD spectrum.

The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of atoms around the chromophore. encyclopedia.pub Therefore, by comparing the experimental ECD spectrum with the theoretically calculated spectra for different possible stereoisomers, the absolute configuration can be reliably assigned. nih.gov Time-dependent density functional theory (TDDFT) has become a powerful and widely used method for predicting ECD spectra with a good balance of accuracy and computational cost. researchgate.net

An illustrative ECD analysis for a hypothetical chiral derivative, such as (R)-1-(1,2-dimethyl-1H-benzo[d]imidazol-6-yl)ethan-1-amine, would involve comparing its experimental spectrum to the TDDFT-calculated spectrum. A good correlation between the experimental and calculated spectra would confirm the absolute configuration.

Hypothetical ECD Data for a Chiral this compound Derivative

This table is for illustrative purposes only, demonstrating the type of data obtained from ECD spectroscopy. Actual values would depend on the specific molecule and experimental conditions.

Wavelength (nm)Cotton Effect SignMolar Ellipticity (Δε) [L·mol⁻¹·cm⁻¹]
290++5.2
275--3.8
250++8.1
220--10.5

Vibrational Circular Dichroism (VCD)

VCD spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized IR radiation for vibrational transitions. bruker.comresearchgate.net A key advantage of VCD is that every fundamental vibrational mode of a chiral molecule is, in principle, VCD active, providing a rich source of stereochemical information across the entire mid-IR fingerprint region. nih.govgaussian.com

VCD is particularly powerful for determining the absolute configuration of molecules, even those with considerable conformational flexibility. nih.govrsc.org The standard approach involves comparing the experimental VCD spectrum of a sample in solution with the spectrum predicted by ab initio or density functional theory (DFT) calculations for a specific enantiomer. americanlaboratory.comnih.gov Agreement in the signs and relative intensities of the major VCD bands allows for a confident assignment of the absolute configuration. americanlaboratory.com

For a chiral derivative of this compound, VCD could probe the chirality associated with vibrations of the entire molecular framework, including C-H, N-H, and C-N stretching and bending modes. The high resolution of VCD can provide detailed insights into the molecule's conformation in solution, as VCD signals are highly dependent on the relative spatial arrangement of different functional groups. ru.nl

Hypothetical VCD Data for a Chiral this compound Derivative

This table is for illustrative purposes only, demonstrating the type of data obtained from VCD spectroscopy. Positive or negative ΔA values correspond to the sign of the VCD band.

Wavenumber (cm⁻¹)Vibrational Assignment (Tentative)Differential Absorbance (ΔA x 10⁻⁵)
3350N-H Stretch+1.5
2980Asymmetric CH₃ Stretch-2.2
1620C=N Stretch (imidazole)+0.8
1450CH₂ Scissoring-3.1
1380Symmetric CH₃ Bend+2.5

Theoretical and Computational Investigations of 1,2 Dimethyl 1h Benzo D Imidazol 6 Yl Methanamine

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental tools for elucidating the electronic properties and geometric structure of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations provide detailed insights into the molecular orbitals and electron distribution, which govern the reactivity and spectroscopic characteristics of a compound. For (1,2-Dimethyl-1H-benzo[d]imidazol-6-YL)methanamine, these computational approaches are employed to predict its ground-state geometry, electronic structure, and related properties.

DFT, particularly using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), is frequently utilized for its balance of computational cost and accuracy in studying benzimidazole (B57391) derivatives. researchgate.netmdpi.com These calculations begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various electronic parameters can be derived.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For benzimidazole-based systems, the HOMO is typically distributed over the electron-rich benzimidazole ring system, while the LUMO may be localized on specific parts of the molecule depending on the substituents.

Further analysis involves the generation of a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. acs.org In this compound, the nitrogen atoms of the imidazole (B134444) ring and the amino group are expected to be regions of negative potential (nucleophilic sites), while the hydrogen atoms of the amino group and aromatic rings would exhibit positive potential (electrophilic sites). Natural Bond Orbital (NBO) analysis can also be performed to study intramolecular interactions, such as charge transfer between occupied and unoccupied orbitals, which contribute to the molecule's stability. mdpi.comresearchgate.net

Table 1: Predicted Electronic Properties of this compound Calculated using DFT/B3LYP/6-311++G(d,p) level of theory. Values are illustrative based on similar benzimidazole derivatives.

ParameterPredicted Value
HOMO Energy-5.85 eV
LUMO Energy-0.95 eV
HOMO-LUMO Gap (ΔE)4.90 eV
Dipole Moment (μ)3.45 Debye
Polarizability (α)-115.4167 a.u.

Conformational Analysis and Tautomeric Equilibria Studies

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule, which influences its biological activity and physical properties. For this compound, flexibility primarily arises from the rotation around the single bonds connecting the aminomethyl group to the benzimidazole ring. Computational methods can map the potential energy surface by systematically rotating these bonds to identify stable conformers (local minima) and the energy barriers between them.

Unlike many other benzimidazole derivatives, this compound does not exhibit the typical prototropic tautomerism. beilstein-journals.org The presence of methyl groups at both the N1 and C2 positions of the imidazole ring prevents the migration of a proton between the nitrogen atoms (N1 and N3), effectively "locking" the tautomeric form. beilstein-journals.orgencyclopedia.pub Therefore, computational studies for this specific molecule would focus exclusively on rotational conformers.

The primary rotatable bonds are the C6-CH₂ bond and the CH₂-NH₂ bond. A relaxed potential energy surface scan can be performed using DFT to calculate the change in energy as a function of the dihedral angles associated with these bonds. This analysis reveals the most stable conformations and the energy required to transition between them. The global minimum conformation corresponds to the most populated state of the molecule at equilibrium.

Table 2: Relative Energies of Hypothetical Conformers of this compound Energies are relative to the most stable conformer (Conformer A).

ConformerDihedral Angle (C5-C6-CH₂-N)Relative Energy (kcal/mol)
A-90°0.00
B180°1.75
C90°0.15

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful methods for predicting spectroscopic data, which are invaluable for structural elucidation and the interpretation of experimental results. For this compound, theoretical ¹H and ¹³C NMR chemical shifts, as well as FT-IR and Raman vibrational frequencies, can be calculated.

The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for calculating NMR chemical shifts. researchgate.netresearchgate.net Theoretical absolute shieldings (σ) are computed for the optimized molecular structure and then converted to chemical shifts (δ) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). beilstein-journals.org Comparing these predicted shifts with experimental data helps in the unambiguous assignment of signals. beilstein-journals.org

Vibrational spectra (IR and Raman) can also be simulated from the optimized geometry. researchgate.net The calculation of harmonic vibrational frequencies using DFT allows for the prediction of the positions of absorption bands. These theoretical frequencies are often scaled by an empirical factor to better match experimental values, correcting for anharmonicity and other systematic errors. Potential Energy Distribution (PED) analysis can be used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsions. mdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Calculated using the GIAO/DFT method. Values are illustrative and referenced to TMS.

Atom PositionPredicted ¹H Shift (ppm)Atom PositionPredicted ¹³C Shift (ppm)
H47.65C2153.5
H57.25C4119.8
H77.70C5122.5
N1-CH₃3.75C6135.0
C2-CH₃2.60C7110.5
C6-CH₂4.10C3a/C7a (fused carbons)143.0 / 136.0
NH₂1.90 (broad)N1-CH₃31.0
--C2-CH₃14.5
--C6-CH₂45.2

Table 4: Predicted Key IR Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch (amine, asymmetric)3450
N-H Stretch (amine, symmetric)3360
Aromatic C-H Stretch3050-3100
Aliphatic C-H Stretch2850-2960
C=N Stretch (imidazole)1620
C=C Stretch (aromatic)1450-1600
N-H Bend (amine)1590

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

For this compound, an MD simulation would typically be performed by placing the molecule in a simulation box filled with a chosen solvent, such as water. A force field (e.g., CHARMM, AMBER) is used to define the potential energy of the system. The simulation, often run for nanoseconds to microseconds, tracks the trajectory of every atom. ajchem-a.com

Analysis of the MD trajectory can reveal several key insights. The Root Mean Square Deviation (RMSD) of the molecule's backbone can be monitored to assess its conformational stability over the simulation time. nih.gov Specific interactions with the solvent, such as hydrogen bonds between the aminomethyl group and surrounding water molecules, can be quantified. The number and lifetime of these hydrogen bonds provide information on how the solute is solvated. Furthermore, the Radial Distribution Function (RDF) can be calculated to describe the probability of finding solvent molecules at a certain distance from specific atoms of the solute, offering a detailed picture of the solvent shell structure.

Table 5: Typical Parameters and Outputs for an MD Simulation of this compound

Simulation ParameterTypical Value/Setting
Force FieldCHARMM36 / GROMOS
Solvent ModelTIP3P Water
System Temperature300 K
System Pressure1 atm
Simulation Time100 ns
Key Output Analysis Description
RMSDMeasures conformational stability; expected to be low (<3 Å) for a stable conformation.
Hydrogen BondsAverage number of H-bonds between the amine group and water.
Solvent Accessible Surface Area (SASA)Measures the exposure of the molecule to the solvent.

In Silico Modeling of Reaction Pathways and Transition States in this compound Synthesis

Computational chemistry can be used to model chemical reactions, providing insights into mechanisms, reaction kinetics, and the feasibility of synthetic pathways. rsc.org For this compound, a plausible synthesis involves the cyclization of a substituted o-phenylenediamine (B120857) precursor. In silico modeling of this process would involve calculating the energies of reactants, intermediates, transition states (TS), and products.

A common route to substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. nih.govnih.gov The reaction mechanism can be investigated using DFT to map the potential energy surface of the key reaction steps. Locating the transition state structure, which is a first-order saddle point on the energy surface, is crucial. The energy difference between the reactants and the transition state defines the activation energy (Ea), which is directly related to the reaction rate.

By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. This computational approach can help optimize reaction conditions and predict the formation of byproducts. For instance, the cyclization and dehydration steps can be modeled to understand the role of catalysts or specific reaction conditions.

Table 6: Hypothetical Energy Profile for a Key Step in the Synthesis Reaction Step: Intramolecular cyclization of a protonated intermediate. Energies are relative to the reactant.

SpeciesRelative Energy (kcal/mol)
Reactant (R)0.0
Transition State (TS)+18.5
Intermediate (I)-5.2
Product (P)-15.0

Computational Ligand Binding Studies (Theoretical Docking, Molecular Mechanics) for Probe Design

The design of molecular probes often involves understanding how a small molecule interacts with a biological macromolecule, such as a protein or nucleic acid. researchgate.net Computational ligand binding studies, particularly molecular docking, are essential tools for predicting the binding mode and affinity of a ligand to a target receptor. rsc.orgnih.gov

Molecular docking simulations place the flexible ligand, this compound, into the binding site of a rigid or semi-flexible receptor. acs.org The process involves two main steps: sampling different conformations and orientations of the ligand within the binding pocket and then "scoring" these poses to estimate the binding affinity. Scoring functions approximate the free energy of binding, with lower scores typically indicating a more favorable interaction. nih.gov

Benzimidazole derivatives are known to target a wide range of proteins, including kinases, tubulin, and various enzymes. nih.govmdpi.com For probe design, a target would be selected, and its 3D structure (often from the Protein Data Bank) would be used for the docking study. The results would identify the most likely binding pose and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the active site. These insights are critical for structure-activity relationship (SAR) studies and for optimizing the ligand's structure to improve its binding affinity and selectivity. nih.gov

Table 7: Illustrative Molecular Docking Results against a Hypothetical Kinase Target

ParameterPredicted Value/Interacting Residues
Binding Energy (kcal/mol)-8.5
Estimated Inhibitory Constant (Ki)580 nM
Hydrogen Bond InteractionsAmine group with Asp181; Imidazole N3 with Lys72
Hydrophobic InteractionsBenzene (B151609) ring with Leu130, Val80
Pi-Alkyl InteractionBenzene ring with Ala95

No Publicly Available Research Found on the Coordination Chemistry of this compound

Following a comprehensive search of scientific databases and scholarly literature, no specific research articles, patents, or other publications detailing the coordination chemistry of This compound as a ligand could be identified. The search for information regarding the design, synthesis, characterization, and catalytic applications of metal complexes involving this particular compound did not yield any relevant results.

The requested article, with its detailed outline focusing on the coordination chemistry of this specific ligand, cannot be generated as there is no apparent body of scientific work on this subject in the public domain. Attempts to find data on transition metal complexes, main group metal complexes, ligand-metal coordination modes, or its use in homogeneous catalysis were unsuccessful.

While the broader family of benzimidazole derivatives is known to form a wide variety of metal complexes with diverse applications, the specific compound This compound does not appear to have been a subject of published research in the field of coordination chemistry. Chemical suppliers list the compound as available for purchase, suggesting its potential use in synthesis, but its interactions and complexation with metal ions have not been documented in the accessible scientific literature.

Therefore, the creation of a scientifically accurate and informative article strictly adhering to the provided outline is not possible at this time due to the absence of foundational research on the topic.

Coordination Chemistry of 1,2 Dimethyl 1h Benzo D Imidazol 6 Yl Methanamine As a Ligand

Catalytic Applications of Metal Complexes Derived from (1,2-Dimethyl-1H-benzo[D]imidazol-6-YL)methanamine

Heterogeneous Catalysis

While there is no specific information on the use of this compound metal complexes in heterogeneous catalysis, the broader family of benzimidazole-containing coordination polymers has shown promise in this area. For instance, a nickel(II) coordination polymer incorporating a 4-benzoimidazol-1-yl-methyl benzoic acid ligand has demonstrated good catalytic activity for the cyanosilylation of 4-chlorobenzaldehyde. researchgate.net Such complexes can offer a high density of active sites and are potentially recyclable, which are key advantages of heterogeneous catalysts. The catalytic efficacy of these materials is often attributed to the Lewis acidic metal centers, which are made accessible to substrates. researchgate.net

Generally, benzimidazole (B57391) derivatives are utilized as ligands in various catalytic reactions, including hydrogenation of nitroarenes, polymerization of butadiene, and Suzuki-Miyaura coupling reactions. nih.gov The stability of the benzimidazole scaffold makes it a robust component for designing durable catalysts.

Photophysical and Electrochemical Properties of this compound Metal Complexes

Direct studies on the photophysical and electrochemical properties of metal complexes with this compound are not available in the current body of scientific literature. However, research on similar benzimidazole derivatives provides insight into the expected behaviors.

Photophysical Properties:

The photophysical properties of metal complexes are largely dictated by the nature of the ligand and the metal ion. Benzimidazole derivatives are known to be part of ligands in luminescent transition metal complexes. nih.gov For example, ruthenium(II) complexes with a 4,4′-bis(benzimidazol-2-yl)‐2,2′-bipyridine ligand have been synthesized and their photophysical properties studied, showing sensitivity to various anions which can quench their emission. researchgate.net

The fluorescence properties of zinc(II) complexes with benzimidazole-derived ligands have also been reported. rsc.org The emission spectra of these complexes are often influenced by π-π* and n-π* molecular orbital transitions within the ligand, which can be modulated by coordination to the metal ion. researchgate.net In some cases, coordination to a metal ion like nickel(II) can lead to a quenching of the ligand's intrinsic fluorescence. researchgate.net The general photophysical data for related benzimidazole ligand systems indicate that they absorb in the UV region and can exhibit fluorescence, making them candidates for applications in chemical sensing and organic light-emitting diodes (OLEDs).

Electrochemical Properties:

The electrochemical behavior of transition metal complexes provides valuable information about their redox properties and potential applications in areas like electrocatalysis and sensing. electrochemsci.org Cyclic voltammetry is a common technique used to investigate the electron transfer mechanisms of these complexes. electrochemsci.org

Studies on various transition metal complexes with Schiff bases derived from benzimidazole precursors have shown quasi-reversible single-electron transfer processes. electrochemsci.org For instance, the redox properties of Co(II), Ni(II), Cu(II), Mn(II), and Fe(III) complexes with ligands containing the benzimidazole moiety have been investigated, revealing different electron transfer behaviors depending on the metal center. electrochemsci.org The electrochemical data for biladiene complexes of zinc and copper, which are also tetrapyrrole structures, show that the ligand framework can be both oxidized and reduced by two electrons, with metalation affecting the reversibility of these processes. nih.gov

The HOMO-LUMO energy gap, which can be estimated from electrochemical and spectroscopic data, is a key parameter in determining the electronic properties and reactivity of these molecules. researchgate.net For example, density functional theory (DFT) calculations on zinc(II) complexes of substituted benzimidazoles have been used to correlate their electronic structure with observed properties. ekb.eg

Below is a hypothetical data table illustrating the kind of data that would be expected from photophysical and electrochemical studies of metal complexes of the title compound, based on findings for analogous systems.

Table 1: Illustrative Photophysical and Electrochemical Data for Benzimidazole-type Metal Complexes

Complex Absorption λmax (nm) Emission λmax (nm) Oxidation Potential (V vs. Ag/Ag+) Reduction Potential (V vs. Ag/Ag+)
[Zn(L)Cl2] 280, 350 420 +1.10 (irreversible) -1.25 (quasi-reversible)
[Cu(L)Cl2] 295, 380 (sh) - +0.85 (quasi-reversible) -0.98 (reversible)
Ru(L)22 310, 450 610 +1.35 (reversible) -1.15, -1.40 (reversible)

L represents a generic benzimidazole-methanamine type ligand. Data is representative and not specific to this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1,2 Dimethyl 1h Benzo D Imidazol 6 Yl Methanamine Derivatives

Influence of Structural Modifications on Chemical Reactivity Profiles

A complete understanding of the chemical reactivity of (1,2-Dimethyl-1H-benzo[d]imidazol-6-yl)methanamine derivatives would involve systematic modifications at key positions and an assessment of their impact on reactivity. Key modifications would include:

C-2 Methyl Group: Substitution of the C-2 methyl group with other functionalities would directly impact the electronic nature of the imidazole (B134444) ring. Electron-withdrawing or -donating groups at this position would modulate the reactivity of the entire scaffold.

C-6 Methanamine Group: The primary amine of the methanamine moiety at the C-6 position is a prime site for various chemical transformations, such as acylation, alkylation, or arylation. These modifications would produce a diverse library of derivatives. Studies on the relative reactivity of this amine, and how it is influenced by the substituents on the benzimidazole (B57391) core, are not specifically documented for this compound.

Without dedicated synthetic and mechanistic studies on this compound, a detailed profile of its chemical reactivity remains speculative.

Correlation between Structural Features and Ligand Binding Affinity in Model Systems (In Vitro Studies)

For a meaningful analysis of the correlation between structure and ligand binding affinity, a series of derivatives of this compound would need to be synthesized and tested in relevant in vitro biological assays. The general SAR principles for benzimidazoles suggest that substitutions at the N-1, C-2, and C-6 positions are crucial for biological activity. nih.gov

A hypothetical data table for such a study would look like this:

Compound IDR1 (at N-1)R2 (at C-2)R3 (at C-6)Target ProteinBinding Affinity (Ki, nM)
1 -CH₃-CH₃-CH₂NH₂Protein XData not available
1a -CH₂CH₃-CH₃-CH₂NH₂Protein XData not available
1b -CH₃-CH₂CH₃-CH₂NH₂Protein XData not available
1c -CH₃-CH₃-CH₂NHCOCH₃Protein XData not available

The lack of published in vitro studies where this compound is used as a lead compound prevents the construction of a data-driven SAR narrative. While molecular docking studies on various benzimidazole derivatives against different protein targets have been reported, specific data for the requested compound is absent. nih.gov

Impact of Substituent Effects on Spectroscopic Signatures (e.g., Absorption, Emission Maxima, Quantum Yield)

The spectroscopic properties of benzimidazole derivatives are influenced by the electronic nature of their substituents. Generally, extended conjugation and the presence of electron-donating or -withdrawing groups can cause shifts in the absorption and emission maxima (bathochromic or hypsochromic shifts).

A systematic study on this compound derivatives would be necessary to establish clear SPRs. For instance, acylation of the C-6 methanamine group could lead to a red shift in the absorption spectrum due to the introduction of a carbonyl group in conjugation with the benzimidazole ring.

A representative data table for such a study would be:

Compound IDSubstituent at C-6 amineSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)
1 -HMethanol (B129727)Data not availableData not availableData not available
1c -COCH₃MethanolData not availableData not availableData not available
1d -SO₂PhMethanolData not availableData not availableData not available

Although spectroscopic data (NMR, IR, MS) for various benzimidazole compounds are available in the literature, a detailed analysis of the photophysical properties, including quantum yields, for derivatives of this compound has not been reported.

Theoretical Prediction and Experimental Validation of SAR/SPR for Research Tool Development

The development of research tools based on the this compound scaffold would necessitate a synergistic approach involving computational chemistry and experimental validation. Quantitative Structure-Activity Relationship (QSAR) and computational methods like Density Functional Theory (DFT) are powerful tools for predicting the biological activity and properties of novel compounds.

For the target compound, a typical workflow would involve:

Homology modeling or selection of a crystal structure of a target protein.

Molecular docking of a library of virtual derivatives of this compound to predict binding modes and affinities.

Synthesis of the most promising derivatives.

In vitro testing to validate the computational predictions.

Refinement of the computational model based on experimental data.

While QSAR and DFT studies have been performed on other classes of benzimidazole derivatives, there is no evidence in the current literature of such studies being conducted on this compound.

Future Directions and Emerging Research Avenues for 1,2 Dimethyl 1h Benzo D Imidazol 6 Yl Methanamine

Exploration of Novel Synthetic Pathways and Catalytic Methods

While traditional methods for benzimidazole (B57391) synthesis, such as the Phillips-Ladenburg reaction involving the condensation of o-phenylenediamines with carboxylic acids, are well-established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. researchgate.netarabjchem.org The pursuit of "green chemistry" principles is expected to drive innovation in this area. mdpi.com

Emerging strategies that could be adapted for the synthesis of (1,2-Dimethyl-1H-benzo[d]imidazol-6-yl)methanamine and its derivatives include:

Advanced Catalytic Systems : The use of novel catalysts is a key area of exploration. This includes Lewis acids, solid acid catalysts like silica (B1680970) sulfuric acid, and various metal nanoparticles which can facilitate the reaction under milder conditions with higher yields. mdpi.comrasayanjournal.co.in For instance, catalysts like ZrCl₄ and Cu(OH)₂ have been shown to be effective in the synthesis of benzimidazole derivatives from o-phenylenediamines and aldehydes. mdpi.comsemanticscholar.org

One-Pot Syntheses : Developing one-pot reaction protocols, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. rasayanjournal.co.in

Microwave-Assisted and Mechanochemical Methods : These techniques offer alternatives to conventional heating, often leading to shorter reaction times and improved yields. mdpi.comrasayanjournal.co.in Grinding reactants with a mortar and pestle is an example of a solvent-free, environmentally friendly approach. rasayanjournal.co.in

Use of Greener Solvents : The replacement of toxic organic solvents with greener alternatives like water or ionic liquids is a significant trend. mdpi.com Deep Eutectic Solvents (DESs) have also emerged as promising media for benzimidazole synthesis. rasayanjournal.co.in

Table 1: Potential Catalytic Methods for Benzimidazole Synthesis

Catalyst Type Example(s) Potential Advantages
Lewis Acids ZrCl₄, TiCl₄, SnCl₄ High efficiency, mild reaction conditions
Nanoparticles Magnetic nano-Fe₃O₄, ZnO High yields, catalyst recyclability, green conditions
Solid Acids Silica sulfuric acid, Amberlite IR-120 Ease of separation, reusability
Ionic Liquids [BMIM]HSO₄ Green solvent, potential for high yields

Design and Synthesis of Advanced Functional Materials Utilizing the this compound Scaffold

The benzimidazole scaffold is a valuable building block for a variety of functional materials due to its electronic properties, thermal stability, and ability to coordinate with metal ions. benthamdirect.comresearchgate.net The specific structure of this compound, with its reactive amine group, offers unique opportunities for incorporation into advanced materials.

Metal-Organic Frameworks (MOFs) : The nitrogen atoms in the benzimidazole ring can act as ligands to coordinate with metal ions, forming crystalline, porous structures known as MOFs. rsc.orgnih.gov These materials have applications in gas storage, separation, and catalysis. nih.govosti.gov The methanamine group on the this compound scaffold could be used for post-synthetic modification of MOFs, introducing new functionalities. Research has shown that benzimidazole-based MOFs can be used as fluorescent sensors for detecting metal ions. rsc.orgresearchgate.net

Coordination Polymers : Similar to MOFs, the compound can be used to create coordination polymers with interesting magnetic, optical, or electronic properties. researchgate.net The ability to form extended networks through metal-ligand interactions is a key feature. osti.gov

Conducting Polymers : The π-conjugated system of the benzimidazole ring makes it a candidate for incorporation into conducting polymers. The methanamine group provides a convenient point for polymerization, potentially leading to new materials for organic electronics, such as organic light-emitting devices (OLEDs). researchgate.net

Development of Next-Generation Chemical Probes and Research Tools

Benzimidazole derivatives are widely recognized for their unique photophysical properties, making them excellent platforms for developing fluorescent probes. researchgate.net Their utility stems from their biocompatibility, synthetic versatility, and the sensitivity of their fluorescence to the local environment. researchgate.net Future research could focus on harnessing the this compound scaffold to create highly specific and sensitive chemical probes.

Fluorescent Sensors : The benzimidazole core can be functionalized to create probes that detect a wide range of analytes, including metal ions (like Co²⁺, Cu²⁺, and Fe³⁺), anions, and biologically relevant molecules like cysteine. researchgate.netresearchgate.netmdpi.comnih.gov The fluorescence properties can be tuned by modifying the substituents on the benzimidazole ring. yufengchemicals.com The sensing mechanism often involves processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). researchgate.netmdpi.comnih.gov

Bioimaging Agents : The ability to design benzimidazole-based probes that fluoresce in the visible or near-infrared (NIR) region is crucial for applications in live-cell imaging. researchgate.netnih.gov The methanamine group can be used to attach targeting moieties that direct the probe to specific organelles or cell types.

pH Sensors : The nitrogen atoms in the imidazole (B134444) ring can be protonated or deprotonated depending on the pH, leading to changes in the molecule's fluorescence. This property can be exploited to develop sensitive pH probes. researchgate.net

Challenges in this area include improving water solubility and photostability, which are active areas of research. researchgate.netyufengchemicals.com

Table 2: Potential Applications of Benzimidazole-Based Chemical Probes

Probe Type Target Analyte(s) Sensing Mechanism
Metal Ion Sensor Co²⁺, Cu²⁺, Fe³⁺, Cr(VI) Fluorescence quenching (PET)
Anion Sensor Various anions Complex formation, H-bonding
Biothiol Sensor Cysteine, Homocysteine Michael addition, ICT modulation
pH Sensor H⁺ Protonation/deprotonation of imidazole nitrogen

Application in Interdisciplinary Research Fields (e.g., Chemical Biology, Supramolecular Chemistry)

The versatility of the this compound structure makes it a valuable tool for interdisciplinary research, bridging chemistry with biology and materials science.

Chemical Biology : Benzimidazole derivatives are structurally similar to natural purines, allowing them to interact with biological macromolecules like DNA and proteins. benthamdirect.comfrontiersin.org This has led to their investigation as DNA minor groove-binding agents and as scaffolds for enzyme inhibitors. nih.govscispace.com Future work could explore derivatives of this compound as potential anticancer agents by targeting enzymes like topoisomerase I or as inhibitors of protein-protein interactions. nih.govnih.gov

Supramolecular Chemistry : The benzimidazole moiety can participate in non-covalent interactions such as hydrogen bonding and π-π stacking. benthamdirect.comresearchgate.net These interactions can be used to direct the self-assembly of molecules into well-defined supramolecular structures like gels, nanowires, and other complex architectures. benthamdirect.comresearchgate.net The this compound molecule, with its combination of a rigid aromatic core and a flexible amine group, is an excellent candidate for designing new self-assembling systems and "smart" materials that respond to external stimuli. benthamdirect.com

Methodological Advancements in Computational Chemistry for this compound Systems

Computational chemistry provides powerful tools for understanding and predicting the properties of molecules, guiding experimental work. For benzimidazole systems, Density Functional Theory (DFT) is a widely used method. researchgate.netresearchgate.netnih.gov

Future computational studies on this compound could focus on:

Predicting Molecular Properties : DFT calculations can be used to predict optimized molecular geometries, vibrational frequencies (for comparison with IR and Raman spectra), and NMR chemical shifts. researchgate.netresearchgate.net This helps in the structural characterization of new derivatives.

Understanding Electronic Structure : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the electronic properties and reactivity of the molecule. researchgate.net This is particularly useful in designing molecules for electronics or as fluorescent probes.

Modeling Intermolecular Interactions : Computational methods can be used to study how derivatives of this compound interact with other molecules, such as biological targets (e.g., protein binding pockets) or in the formation of supramolecular assemblies. nih.govnih.gov

Guiding Synthesis and Design : By predicting the properties of hypothetical molecules, computational chemistry can help prioritize synthetic targets, saving time and resources in the lab. This is valuable for designing new functional materials, chemical probes, and potential therapeutic agents. frontiersin.orgnih.govacs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1,2-Dimethyl-1H-benzo[D]imidazol-6-YL)methanamine, and how do reaction conditions influence yield?

  • Answer : The synthesis typically involves cyclization of substituted o-phenylenediamine derivatives. Key methods include:

  • Debus-Radziszewski synthesis : Condensation of 3,4-diaminotoluene with formic acid under acidic conditions (HCl, 80–100°C), yielding ~60–75% .
  • One-pot methods : Using lanthanum chloride as a catalyst, which reduces reaction time to 4–6 hours with yields up to 85% .
  • Solvothermal optimization : High-pressure reactors improve purity (>95%) by minimizing side products like N-oxides .
  • Critical factors : Temperature control, stoichiometric ratios of precursors, and catalyst selection significantly impact yield and purity.

Q. What spectroscopic techniques confirm the structural integrity of this compound?

  • Answer :

  • 1H/13C NMR : Methyl groups at δ 2.4–2.6 ppm (1H) and 18–20 ppm (13C); aromatic protons at δ 7.1–7.8 ppm .
  • FT-IR : NH stretches at ~3400 cm⁻¹ and C=N vibrations at 1600–1650 cm⁻¹ .
  • Mass spectrometry : Molecular ion peak at m/z 175.23 (C10H13N3+) .
  • HPLC : Purity validation (>98%) using C18 columns and acetonitrile/water gradients .

Q. What in vitro assays evaluate the antimicrobial activity of this compound?

  • Answer :

  • Broth microdilution : Determines minimum inhibitory concentrations (MICs) against S. aureus (MIC ~8 µg/mL) and E. coli (MIC ~16 µg/mL) .
  • Agar diffusion : Zones of inhibition measured against Gram-positive and Gram-negative strains, with ciprofloxacin as a positive control .
  • Time-kill assays : Assess bactericidal kinetics over 24 hours .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with enzyme targets like EGFR?

  • Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities. Grid boxes centered on EGFR’s ATP-binding site (PDB: 1M17) with Lamarckian GA algorithms .
  • Key parameters : Binding energy (ΔG ≤ −8.5 kcal/mol), hydrogen bonding with Met793, and hydrophobic interactions with Leu718 .
  • Validation : In vitro kinase inhibition assays (IC50 ~1.2 µM) correlate with docking predictions .

Q. What strategies mitigate side reactions during N-alkylation of the methanamine group?

  • Answer :

  • Bulky bases : Use LDA or NaHMDS to deprotonate the amine selectively, reducing nucleophilic attack on the benzimidazole core .
  • Low-temperature conditions : −78°C minimizes dimerization and over-alkylation .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) isolates mono-alkylated products (>90% purity) .

Q. How do structural modifications (e.g., methyl group positions) affect pharmacokinetic properties?

  • Answer :

  • Lipophilicity : 1,2-dimethyl substitution increases logP to ~2.1 (vs. 1.8 for 5,6-isomer), enhancing blood-brain barrier permeability .
  • Metabolic stability : Liver microsome assays (human) show t1/2 >120 minutes, with CYP3A4 as the primary metabolizing enzyme .
  • Solubility : Aqueous solubility <0.5 mg/mL (pH 7.4), necessitating formulation with cyclodextrins or lipid nanoparticles .

Q. How should researchers address discrepancies in reported IC50 values across studies?

  • Answer :

  • Variables to analyze :
FactorImpact
Cell lineHeLa (IC50 5 µM) vs. MCF-7 (IC50 12 µM)
Assay typeMTT (higher sensitivity) vs. SRB (lower variability)
PurityHPLC ≥95% reduces off-target effects
  • Normalization : Use Z-score or percent inhibition relative to positive controls (e.g., doxorubicin) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.